![molecular formula C20H23ClN2O2 B4463489 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4463489.png)
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. mCPP is known to interact with various receptors in the brain, which makes it a promising tool for studying the mechanisms of certain neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is known to interact with various receptors in the brain. It has been shown to act as a partial agonist at serotonin receptors, which may contribute to its antidepressant and anxiolytic effects. It also interacts with dopamine and adrenergic receptors, which may be involved in its stimulant effects.
Biochemical and Physiological Effects
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase serotonin and dopamine levels in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. It also increases heart rate and blood pressure, which may be involved in its stimulant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. It also has a wide range of potential applications in neuroscience research, particularly in the study of neurological disorders. However, one limitation of using 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine is its potential for toxicity and adverse effects, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Future Directions
There are several potential future directions for research on 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the study of addiction and substance abuse, as it has been shown to interact with certain receptors involved in these processes. Finally, further studies are needed to better understand the potential adverse effects of 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine and to develop strategies for mitigating these effects in experimental animals.
Scientific Research Applications
MCPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including serotonin, dopamine, and adrenergic receptors. This makes it a promising tool for studying the mechanisms of certain neurological disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-9-5-4-8-18(19)22-12-14-23(15-13-22)20(24)11-10-16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJYNVCBKFDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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